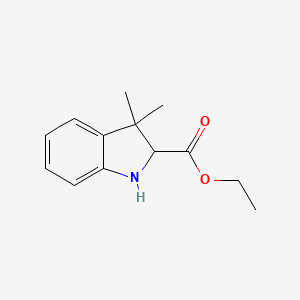
Ethyl 3,3-dimethylindoline-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3,3-dimethylindoline-2-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals. This compound is characterized by its indoline core, which is a hydrogenated form of indole, and the presence of an ethyl ester group at the 2-carboxylate position. The compound’s unique structure makes it a subject of interest in synthetic organic chemistry and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3,3-dimethylindoline-2-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. For this compound, the starting materials would include 3,3-dimethyl-2-butanone and phenylhydrazine, followed by esterification with ethanol and a suitable acid catalyst .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
化学反应分析
Types of Reactions: Ethyl 3,3-dimethylindoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-2-carboxylates.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are employed.
Major Products:
Oxidation: Indole-2-carboxylates.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated indoline derivatives.
科学研究应用
Ethyl 3,3-dimethylindoline-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Medicine: Explored as a precursor for drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of ethyl 3,3-dimethylindoline-2-carboxylate involves its interaction with various molecular targets. The indoline core can engage in hydrogen bonding and π-π interactions with enzymes and receptors, modulating their activity. The compound’s ester group can undergo hydrolysis, releasing active metabolites that further interact with biological pathways .
相似化合物的比较
- Ethyl indole-2-carboxylate
- Methyl 3,3-dimethylindoline-2-carboxylate
- Ethyl 1,3-dimethylindoline-2-carboxylate
Comparison: this compound is unique due to the presence of two methyl groups at the 3-position, which can influence its steric and electronic properties. This structural feature can affect its reactivity and interaction with biological targets, distinguishing it from other indoline derivatives .
属性
分子式 |
C13H17NO2 |
|---|---|
分子量 |
219.28 g/mol |
IUPAC 名称 |
ethyl 3,3-dimethyl-1,2-dihydroindole-2-carboxylate |
InChI |
InChI=1S/C13H17NO2/c1-4-16-12(15)11-13(2,3)9-7-5-6-8-10(9)14-11/h5-8,11,14H,4H2,1-3H3 |
InChI 键 |
JDADUXGTSISTBG-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1C(C2=CC=CC=C2N1)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


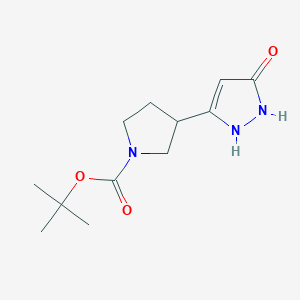
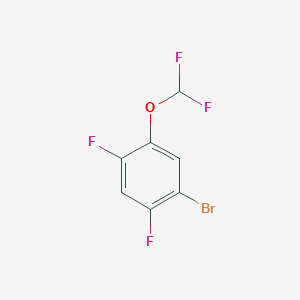
![6-chloro-N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyridine-3-carboxamide](/img/structure/B13550758.png)


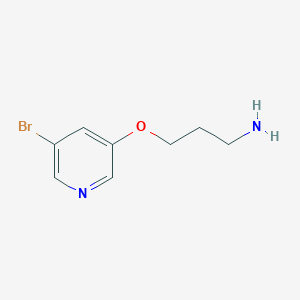
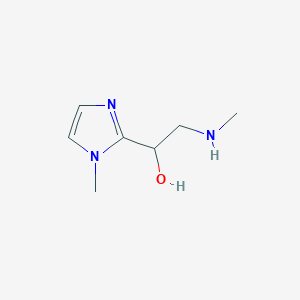
![2-Methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13550794.png)
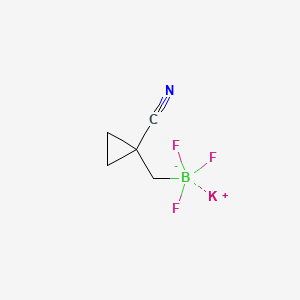
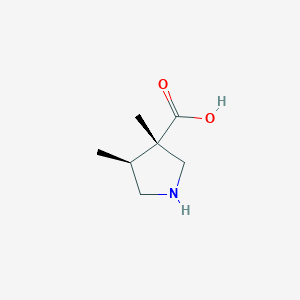
![2-{[(Benzyloxy)carbonyl]amino}-3-(pyridin-4-yl)propanoic acid](/img/structure/B13550804.png)
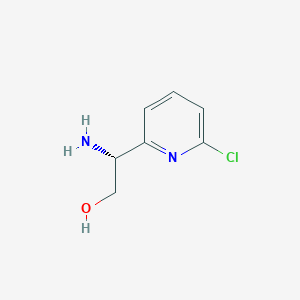
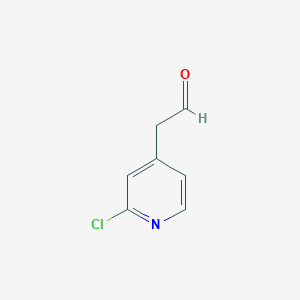
![2-[(6-benzyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide;hydrochloride](/img/structure/B13550836.png)
